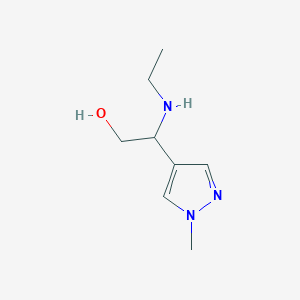

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-(ethylamino)-2-(1-methylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H15N3O/c1-3-9-8(6-12)7-4-10-11(2)5-7/h4-5,8-9,12H,3,6H2,1-2H3 |

InChI Key |

VIJACUOTNFLMQA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CO)C1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with ethylamine to introduce the ethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring or the ethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced pyrazole derivatives or amines.

Substitution: Formation of various substituted ethanolamines.

Scientific Research Applications

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylamino group and pyrazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares structural features and properties of 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol with related pyrazole derivatives:

Key Observations:

- Polarity and Solubility: The target compound’s hydroxyl and ethylamino groups enhance polarity and water solubility compared to [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol, where the bulky phenylethyl group reduces polarity .

- Molecular Weight: The ethylamino side chain increases molecular weight relative to simpler pyrazole-alcohols like 2-(1-methyl-1H-pyrazol-4-yl)ethanol .

Stability and Reactivity

- Pyrazole Ring Stability: The 1-methyl group in the target compound stabilizes the pyrazole ring against electrophilic substitution, similar to 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives .

- Ethanolamine Chain Reactivity: The -OH and ethylamino groups make the compound prone to oxidation or Schiff base formation, contrasting with [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol, where the methanol group limits such reactivity .

Biological Activity

2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.22 g/mol

- CAS Number : 1183214-23-4

The compound features a pyrazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study, various derivatives were evaluated for their inhibitory effects against pathogenic microorganisms.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Inhibition Zone (mm) | Pathogen Tested |

|---|---|---|

| 4 | 30 | E. coli |

| 7 | 18 | Staphylococcus aureus |

| 8 | 19 | Pseudomonas aeruginosa |

| 9 | 15 | Candida albicans |

The results indicate that compound 4, which is structurally related to the target compound, showed the strongest inhibitory effect against E. coli, suggesting a promising avenue for further development in antibacterial therapies .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. A study focused on oxazolo[5,4-d]pyrimidine derivatives has shown that compounds with similar structures can inhibit key cancer-related pathways.

The anticancer activity may involve:

- Inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

- Induction of apoptosis through caspase activation

- Disruption of angiogenesis

These mechanisms are critical in the context of tumor growth and metastasis .

Case Studies

A significant case study involved the evaluation of a series of pyrazole derivatives, including those related to this compound. The study assessed their cytotoxicity against various cancer cell lines, including:

- A549 (lung carcinoma)

- MCF7 (breast adenocarcinoma)

- HT29 (colon adenocarcinoma)

The findings indicated that certain derivatives led to significant reductions in cell viability, highlighting their potential as therapeutic agents .

Computational Studies

Molecular docking studies have been performed to elucidate the binding affinities and interactions between the compound and target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound may effectively bind to the active sites of enzymes critical for bacterial survival and cancer cell growth .

Q & A

Basic: What are the established synthetic routes for 2-(Ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol, and what reaction conditions are critical?

The compound is synthesized via condensation reactions involving pyrazole derivatives and ethylamine. A common approach involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid, followed by purification via ethanol recrystallization (e.g., yields ~70–95% under optimized conditions) . Key parameters include reaction time (4–16 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Alternative methods may employ cyclization using phosphorus oxychloride or acetic acid as catalysts to form the pyrazole ring .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- X-ray crystallography (via SHELX software) is the gold standard for resolving 3D molecular geometry, hydrogen-bonding networks, and stereochemistry. SHELXL refinement is preferred for small-molecule structures due to its robustness in handling high-resolution data .

- NMR (¹H/¹³C) identifies functional groups (e.g., ethanolamine and pyrazole protons). For example, the ethylamino group shows characteristic triplets at δ 1.1–1.3 ppm, while pyrazole protons resonate at δ 7.5–8.0 ppm .

- FTIR confirms hydroxyl (broad ~3200–3500 cm⁻¹) and pyrazole ring vibrations (C=N stretch ~1600 cm⁻¹) .

Basic: How can researchers ensure compound purity, and what analytical methods are recommended?

- HPLC (reverse-phase C18 columns with UV detection at 254 nm) is used to assess purity (>98% required for pharmacological studies). Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .

- TLC (silica gel, ethyl acetate/hexane mixtures) monitors reaction progress.

- Elemental analysis (CHNS) validates stoichiometry. Discrepancies >0.3% indicate impurities .

Advanced: How can synthesis yield be optimized for scale-up without compromising purity?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may enhance reaction rates.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require careful removal to avoid residual contamination .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yield by 10–15% .

Advanced: How to resolve contradictions between computational reactivity predictions and experimental data?

- Validate DFT calculations (e.g., B3LYP/6-31G*) with experimental crystallographic data to refine charge distribution and hydrogen-bonding patterns .

- Kinetic studies : Compare activation energies (via Arrhenius plots) of predicted vs. observed reaction pathways.

- Isotopic labeling (e.g., ¹⁵N) tracks unexpected side reactions in the ethylamino or pyrazole groups .

Advanced: What methodologies are used to evaluate its pharmacological activity, and how to address false positives?

- In vitro assays : Screen against cancer cell lines (e.g., P19 embryonic cells) at 1 µM–400 nM doses. Use MTT assays to quantify cytotoxicity, with IC₅₀ values normalized to controls (e.g., doxorubicin) .

- False-positive mitigation : Include counter-screens (e.g., redox-sensitive resazurin assays) and validate hits via orthogonal methods (e.g., SPR binding assays) .

Advanced: What role does the pyrazole moiety play in biological interactions?

The pyrazole ring acts as a hydrogen-bond acceptor/donor, enhancing binding to targets like kinases or GPCRs. Substituents at the 1-methyl position improve metabolic stability by reducing CYP450 oxidation. Comparative studies with pyrazoline analogs show 2–3× higher potency in inhibiting GSK-3β .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for pyrazole derivatives).

- Long-term storage : Store lyophilized at -20°C in amber vials to prevent photodegradation .

Advanced: What strategies elucidate its mechanism of action in biological systems?

- Proteomics : SILAC labeling identifies protein targets (e.g., kinases) in cell lysates after treatment.

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., GSK-3β), validated by mutagenesis studies .

- Metabolomics : LC-MS tracks changes in metabolic pathways (e.g., glycolysis inhibition) .

Advanced: How to address solubility challenges in formulation for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL).

- Prodrug design : Introduce phosphate esters at the ethanolamine hydroxyl group, cleaved in vivo by phosphatases .

- Nanoencapsulation : Liposomal formulations improve bioavailability by 2–4× in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.